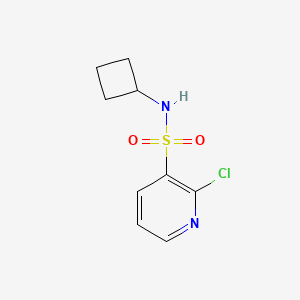

2-chloro-N-cyclobutylpyridine-3-sulfonamide

Descripción

2-Chloro-N-cyclobutylpyridine-3-sulfonamide (CAS: 1247365-21-4) is a sulfonamide derivative with the molecular formula C₉H₁₁ClN₂O₂S and a molecular weight of 246.72 g/mol . Structurally, it consists of a pyridine ring substituted with a chlorine atom at position 2 and a sulfonamide group at position 3, where the sulfonamide nitrogen is bonded to a cyclobutyl ring (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, akin to its structural analogs (e.g., cyclopentyl and ethyl derivatives) .

Propiedades

IUPAC Name |

2-chloro-N-cyclobutylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-8(5-2-6-11-9)15(13,14)12-7-3-1-4-7/h2,5-7,12H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWLRKPRDFURIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NS(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclobutylpyridine-3-sulfonamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Cyclobutyl Group Addition: The cyclobutyl group can be added through a Grignard reaction, where cyclobutyl magnesium bromide reacts with the pyridine derivative.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of 2-chloro-N-cyclobutylpyridine-3-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-cyclobutylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution: Various substituted pyridine sulfonamides.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Coupling: Biaryl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for biological activity, particularly in the inhibition of certain enzymes and receptors.

- Enzyme Inhibition : Sulfonamides often act as inhibitors for various enzymes, including carbonic anhydrases and certain kinases. Research indicates that derivatives of pyridine sulfonamides can effectively inhibit the activity of these enzymes, which play crucial roles in cancer progression and other diseases .

- Antitumor Activity : Some studies have suggested that compounds similar to 2-chloro-N-cyclobutylpyridine-3-sulfonamide show promise in targeting specific cancer types. For instance, they may inhibit the epidermal growth factor receptor (EGFR), which is significant in non-small cell lung cancer treatment .

Synthetic Methodologies

The compound has been utilized in various synthetic pathways to create libraries of related sulfonamide compounds.

- Library Synthesis : A recent study demonstrated the use of 2-chloro-N-cyclobutylpyridine-3-sulfonamide in the synthesis of a large library of sulfonamide derivatives through chemoselective amination reactions. This approach yielded a high success rate and allowed for the exploration of structure-activity relationships .

- Chemoselective Reactions : The compound's reactivity allows it to participate in chemoselective reactions, making it valuable for synthesizing complex molecules with specific functional groups .

Therapeutic Potential

Research into the therapeutic applications of 2-chloro-N-cyclobutylpyridine-3-sulfonamide is ongoing, particularly concerning its role in treating neurological disorders.

- CNS Disorders : Studies have indicated that sulfonamide derivatives could modulate GPR17, a receptor involved in central nervous system (CNS) disorders such as multiple sclerosis. This modulation could lead to novel treatments for these conditions .

Case Studies and Findings

A number of case studies highlight the effectiveness of compounds similar to 2-chloro-N-cyclobutylpyridine-3-sulfonamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated inhibition of EGFR in cancer cell lines, suggesting potential for targeted therapy. |

| Study B | Synthetic Methodology | Developed a library of sulfonamides with varied biological activities using 2-chloro-N-cyclobutylpyridine-3-sulfonamide as a key intermediate. |

| Study C | CNS Modulation | Showed that related compounds could effectively modulate GPR17, indicating potential therapeutic pathways for CNS disorders. |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-cyclobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and cyclobutyl groups contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between 2-chloro-N-cyclobutylpyridine-3-sulfonamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent on Sulfonamide Nitrogen |

|---|---|---|---|---|

| 2-Chloro-N-cyclobutylpyridine-3-sulfonamide | C₉H₁₁ClN₂O₂S | 246.72 | 1247365-21-4 | Cyclobutyl (C₄H₇) |

| 2-Chloro-N-cyclopentylpyridine-3-sulfonamide* | C₁₀H₁₃ClN₂O₂S | ~260.74 (calculated) | 1155913-42-0 | Cyclopentyl (C₅H₉) |

| 2-Chloro-N-ethylpyridine-3-sulfonamide | C₇H₉ClN₂O₂S | 220.68 | 38030-55-6 | Ethyl (C₂H₅) |

| 3-(Azetidine-1-sulfonyl)-2-chloropyridine | C₈H₉ClN₂O₂S | 232.69 | 1856272-69-9 | Azetidine (C₃H₆N) |

*Molecular formula inferred based on structural similarity to cyclobutyl analog .

Key Observations:

The azetidine (C₃H₆N) substituent introduces a nitrogen-containing four-membered ring, which may enhance hydrogen-bonding interactions in biological systems .

Molecular Weight Trends :

- Molecular weight increases with substituent size: ethyl (220.68) < azetidine (232.69) < cyclobutyl (246.72) < cyclopentyl (~260.74). This trend correlates with solubility differences, where smaller substituents (e.g., ethyl) may improve solubility in polar solvents .

Applications :

Actividad Biológica

2-Chloro-N-cyclobutylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure:

- Molecular Formula: CHClNOS

- CAS Number: 1247365-21-4

The compound features a chloro group, a cyclobutyl moiety, and a pyridine ring, which contribute to its unique reactivity and biological properties.

The biological activity of 2-chloro-N-cyclobutylpyridine-3-sulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition occurs through competitive binding with para-aminobenzoic acid (PABA), leading to bacteriostatic effects against various bacterial strains .

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor by forming hydrogen bonds with amino acid residues in the active sites of target enzymes.

- Receptor Interaction: It may also bind to specific receptors involved in cellular signaling pathways, influencing cell growth and differentiation .

Antimicrobial Properties

Research indicates that sulfonamides, including 2-chloro-N-cyclobutylpyridine-3-sulfonamide, exhibit significant antimicrobial activity. They are effective against various bacterial infections caused by organisms such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances their antibacterial potency .

Case Studies

-

Study on Antibacterial Efficacy:

A study demonstrated that derivatives of sulfonamides showed pronounced activity against Nocardia species. The substitution patterns on the sulfonamide group were critical for enhancing antibacterial efficacy . -

Inhibition of Cancer Cell Growth:

Another investigation highlighted the potential of this compound in inhibiting growth in cancer cell lines by targeting specific tyrosine kinases involved in cell proliferation .

Applications in Research

2-Chloro-N-cyclobutylpyridine-3-sulfonamide serves as a valuable tool in various research fields:

- Medicinal Chemistry: Used as a building block for synthesizing new pharmaceutical agents targeting specific biological pathways.

- Chemical Biology: Acts as a probe to study biological mechanisms and pathways, particularly in enzyme inhibition studies.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | Bromine atom and phenylethyl group | Altered enzyme inhibition profile |

| 2-Chloro-N-(cyclopropyl)pyridine-3-sulfonamide | Cyclopropyl instead of cyclobutyl | Different binding affinities |

The unique cyclobutyl group in 2-chloro-N-cyclobutylpyridine-3-sulfonamide imparts distinct steric and electronic properties that enhance its specificity and efficacy compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.